![molecular formula C11H15NO B2989594 [(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol CAS No. 2408938-59-8](/img/structure/B2989594.png)
[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol” is a chemical compound with the CAS Number: 2408938-59-8. It has a molecular weight of 177.25 . The compound is stored at room temperature and has a purity of 95%. It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2/t9-,11+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.25 and is in powder form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wirkmechanismus
The mechanism of action of [(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol is not fully understood. However, research has shown that this compound acts as an agonist at the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain, including the striatum and prefrontal cortex. Activation of TAAR1 by this compound can modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its anti-addictive properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce drug-seeking behavior in rats and mice, making it a potential treatment for addiction. Additionally, research has shown that this compound can modulate the activity of dopamine neurons in the brain, which may contribute to its anti-addictive properties. Other studies have shown that this compound can modulate the release of other neurotransmitters such as serotonin, which may have implications for the treatment of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. Additionally, this compound has a unique structure that makes it an interesting subject for study. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for research on [(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol. One direction is to further explore the mechanism of action of this compound. Understanding how this compound modulates the activity of dopamine and other neurotransmitters could lead to the development of new treatments for addiction, depression, and anxiety. Another direction is to investigate the safety and efficacy of this compound in humans. Clinical trials could help determine whether this compound is a viable treatment option for addiction and other disorders. Additionally, more research is needed to determine the long-term effects of this compound on the brain and other organs.
Synthesemethoden
[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol can be synthesized using various methods. One of the most common methods is the catalytic hydrogenation of 1-nitro-2-naphthol. This process involves the reduction of the nitro group to an amino group, followed by the reduction of the carbonyl group to a hydroxyl group. Another method involves the reduction of 1-nitro-2-naphthaldehyde using sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
[(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol has been used in various scientific research studies. One of the most notable applications of this compound is in the study of addiction and drug abuse. Research has shown that this compound can reduce drug-seeking behavior in rats and mice, making it a potential treatment for addiction. Additionally, studies have shown that this compound can modulate the activity of dopamine neurons in the brain, which may contribute to its anti-addictive properties.
Eigenschaften
IUPAC Name |
[(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,9,11,13H,5-7,12H2/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERFCYXXJGLLMP-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

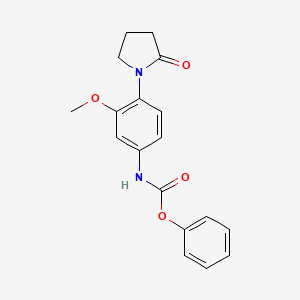
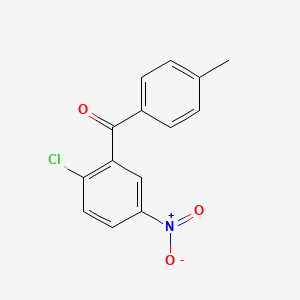
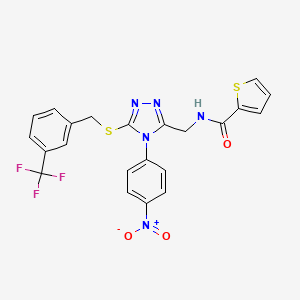
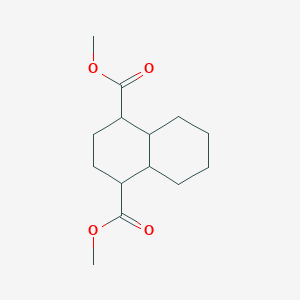
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2989520.png)
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2989521.png)


![3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2989528.png)
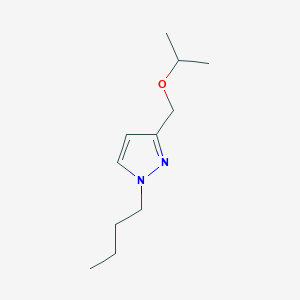

![N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2989532.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2989533.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)